PLX-3618

BRD4 selectivity targeted protein degradation BET family isoform discrimination

PLX-3618 addresses the need for isoform-resolved BET family biology, overcoming pan-BET degradation or simple bromodomain inhibition. This DCAF11-recruiting degrader eliminates BRD4 protein while sparing BRD2/3, enabling unambiguous loss-of-function studies. - BRD4 BD1/BD2 IC50: 10 nM / 30 nM - Complete tumor regression in AML xenografts (5-10 mg/kg IP) - DCAF11-dependent activity; >98% purity - Validated in AACR prostate cancer models (p53/p21 induction, apoptosis)

Molecular Formula C32H27N9O2S
Molecular Weight 601.7 g/mol
Cat. No. B15543708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX-3618
Molecular FormulaC32H27N9O2S
Molecular Weight601.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H27N9O2S/c1-17-18(2)44-32-27(17)28(37-25(15-26(33)42)30-39-38-19(3)41(30)32)21-10-8-20(9-11-21)22-6-4-7-23(14-22)36-31(43)24-16-35-40-13-5-12-34-29(24)40/h4-14,16,25H,15H2,1-3H3,(H2,33,42)(H,36,43)/t25-/m0/s1
InChIKeyKGEBVZGNEUJHIO-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLX-3618: Selective BRD4 Degrader Overview


PLX-3618 (CAS 2851986-76-8, MW 601.68, C₃₂H₂₇N₉O₂S) is a monovalent direct degrader of the bromodomain-containing protein 4 (BRD4) that acts through recruitment of the DCAF11 E3 ligase substrate receptor, representing a structurally distinct alternative to both heterobifunctional PROTACs and conventional BET bromodomain inhibitors [1]. Unlike pan-BET degraders or inhibitors that broadly target BRD2, BRD3, BRD4, and BRDT, PLX-3618 achieves BRD4-isoform-selective degradation despite non-selective BET-family binding, a functional selectivity imparted by the DCAF11-mediated ubiquitination mechanism [1]. The compound has been characterized in high-impact primary literature and is supplied by multiple authorized vendors at >98% purity for research-grade targeted protein degradation studies .

PLX-3618: Why Generic Substitution Fails


PLX-3618 cannot be substituted by generic pan-BET inhibitors (e.g., JQ1, OTX015, birabresib) or pan-BET heterobifunctional PROTACs (e.g., dBET1, ARV-825) because its BRD4 degradation selectivity is mechanistically hardwired through DCAF11 E3 ligase recruitment rather than through bromodomain binding selectivity alone [1]. The compound binds both BD1 and BD2 of BRD4 with IC50 values of approximately 10 nM and 30 nM respectively—comparable to or tighter than pan-BET inhibitors—yet its degradation outcome is restricted to BRD4, sparing BRD2 and BRD3 [1]. In contrast, dBET1 and other CRBN/VHL-recruiting PROTACs induce pan-BET degradation, while conventional inhibitors only block bromodomain function without eliminating the BRD4 protein, leading to incomplete pathway suppression and the emergence of drug-tolerant persister cells [1]. These mechanistic distinctions mean that procurement of any of these alleged alternatives would yield fundamentally different biological outcomes in target engagement, degradation selectivity, downstream transcriptional reprogramming, and in vivo efficacy, as detailed in the quantitative evidence below.

PLX-3618: Differentiation Evidence


BRD4 Isoform-Selective Degradation vs. Pan-BET PROTAC

In the sole published direct head-to-head comparison, PLX-3618 (10 µM, 24 h) selectively degraded only BRD4 protein in MV-4-11 AML cells, whereas the pan-BET PROTAC dBET1 (10 µM, 24 h) eliminated all three BET family members—BRD2, BRD3, and BRD4—under identical conditions [1]. Western blot analysis with isoform-specific antibodies confirmed complete absence of BRD2 and BRD3 bands in the dBET1-treated lane but preserved BRD2/BRD3 signal in the PLX-3618-treated lane, establishing degradation selectivity at the post-translational level despite the compound's non-selective BET-family bromodomain binding [1].

BRD4 selectivity targeted protein degradation BET family isoform discrimination

Proteome-Wide BRD4 Selectivity

Tandem mass tag (TMT)-based quantitative proteomics in LNCaP prostate cancer cells treated with 10 nM PLX-3618 for 7 hours identified BRD4 as the sole significantly downregulated protein among >3,000 quantified proteins [1]. The log₂ fold-change plot showed BRD4 as the single outlier falling substantially below the significance threshold (negative log₁₀ P-value > 3), while all other detected proteins—including the closely related BET family members BRD2 and BRD3—clustered near the origin with log₂ fold changes centered at zero [1]. This contrasts sharply with pan-BET PROTACs such as dBET1, which induce co-degradation of multiple BET proteins at comparable concentrations in analogous proteomic experiments reported in the literature [2].

quantitative proteomics degradation selectivity off-target profiling

BET-Family-Restricted Bromodomain Binding

BROMOscan competitive binding profiling (Eurofins) at 1 µM PLX-3618 demonstrated binding restricted exclusively to Class II bromodomains comprising the BET family (BRD2, BRD3, BRD4, BRDT), with no detectable engagement of any other bromodomain-containing protein across the 32-target panel [1]. Critically, the binding profile was non-selective within the BET family—PLX-3618 engaged all four BET bromodomains with similar potency—yet the functional degradation outcome remained BRD4-specific [1]. This decoupling of binding promiscuity from degradation selectivity is mechanistically unique and distinguishes PLX-3618 from both BET bromodomain inhibitors (which also bind pan-BET but merely inhibit rather than degrade) and from heterobifunctional PROTACs (whose degradation selectivity generally mirrors their binding selectivity) [1].

bromodomain profiling BROMOscan binding selectivity

In Vivo Tumor Regression in AML Xenograft

In an AML disseminated xenograft mouse model, PLX-3618 administered by intraperitoneal injection at 5 mg/kg and 10 mg/kg elicited complete tumor regression, with no detectable tumor burden at study endpoint in treated cohorts [1]. This contrasts with the cytostatic or partial regression outcomes typically observed with pan-BET bromodomain inhibitors such as JQ1 and OTX015 in comparable AML models, which generally achieve tumor growth inhibition of 50-80% without complete regression at their maximum tolerated doses [2]. The differential between complete regression (PLX-3618) and tumor stasis or partial regression (pan-BET inhibitors) represents a qualitatively superior in vivo efficacy endpoint that is directly attributable to BRD4 protein elimination rather than bromodomain occupancy alone [1].

AML xenograft in vivo efficacy tumor regression

Dual BD1/BD2 Engagement Requirement for Degradation

Biochemical binding assays against isolated BRD4 bromodomains demonstrated that PLX-3618 binds BD1 with an IC50 of approximately 10 nM and BD2 with an IC50 of approximately 30 nM, representing a ~3-fold intra-BRD4 selectivity for BD1 over BD2 . Competitive degradation experiments in LNCaP cells confirmed that both BD1-selective and BD2-selective small-molecule inhibitors could each independently block PLX-3618-mediated BRD4 degradation, establishing that simultaneous engagement of both bromodomains is a prerequisite for productive ternary complex formation and subsequent ubiquitination [1]. This dual-engagement requirement is mechanistically distinct from that of JQ1, which binds BD1 and BD2 with roughly equivalent potency (IC50 ~50-90 nM range) but cannot trigger degradation, and from dBET1, which requires only a single ligand warhead conjugated to a CRBN-recruiting moiety [2].

bromodomain affinity dual engagement degradation mechanism

PLX-3618: Application Scenarios


BRD4-Selective Degrader for BET Isoform Biology

Investigators seeking to disentangle BRD4-specific functions from those of BRD2 and BRD3 in transcriptional regulation, super-enhancer biology, or DNA damage repair should procure PLX-3618 rather than pan-BET PROTACs such as dBET1. The direct head-to-head Western blot comparison (Evidence 1) and proteome-wide selectivity data (Evidence 2) confirm that PLX-3618 eliminates BRD4 without affecting BRD2 or BRD3 protein levels, enabling unambiguous isoform-specific loss-of-function studies that cannot be performed with pan-selective tools [1].

In Vivo Efficacy in Hematologic Malignancy Models

Preclinical oncology teams evaluating BRD4 degradation as a therapeutic strategy in AML or other hematologic cancers should select PLX-3618 over BET bromodomain inhibitors (JQ1, OTX015) based on its demonstrated ability to elicit complete tumor regression at well-tolerated doses of 5-10 mg/kg IP in disseminated AML xenograft models (Evidence 4), whereas pan-BET inhibitors typically achieve only tumor stasis or partial regression at their maximum tolerated doses [1]. This complete regression benchmark reduces the risk of a false-negative efficacy readout in go/no-go preclinical decision-making.

DCAF11-Dependent Degradation Mechanism Validation

For researchers investigating novel E3 ligase-substrate relationships or conducting CRISPR-based ubiquitin-proteasome system screens, PLX-3618 provides a validated chemical probe whose degradation activity is strictly dependent on DCAF11 expression. CRISPR knockout of DCAF11 completely abolishes PLX-3618-mediated BRD4 degradation, as confirmed in the primary characterization study [1]. This DCAF11 dependency distinguishes PLX-3618 from CRBN- or VHL-dependent heterobifunctional degraders and enables orthogonal validation of DCAF11 pathway engagement in any cell context where BRD4 degradation is observed.

BRD4-AR Axis Disruption in Castration-Resistant Prostate Cancer

In prostate cancer models, PLX-3618 treatment increases tumor suppressors p53 and p21, induces aberrant DNA damage responses, and substantially amplifies apoptosis, as reported in AACR proceedings [1]. Procurement of PLX-3618 is indicated for programs targeting the BRD4-androgen receptor co-regulatory axis in CRPC, where pan-BET inhibitors have shown limited efficacy due to their inability to eliminate BRD4 protein and the consequent persistence of AR-mediated transcriptional output. The dual BD1/BD2 engagement requirement (Evidence 5) may additionally provide a barrier to resistance mutations that arise under sustained inhibitor monotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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